4-Fluoro-2-methyl-7-nitro-1H-indole
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Overview
Description
4-Fluoro-2-methyl-7-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . The presence of fluorine, methyl, and nitro groups in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-Fluoro-2-methyl-7-nitro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoro-2-methylindole, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-Fluoro-2-methyl-7-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-fluoro-2-methyl-7-amino-1H-indole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-methyl-7-nitro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-methyl-7-nitro-1H-indole include other fluorinated indoles and nitro-substituted indoles. For example:
4-Fluoro-1H-indole: Lacks the methyl and nitro groups, resulting in different chemical properties and biological activities.
2-Methyl-7-nitro-1H-indole:
4-Fluoro-2-methyl-1H-indole: Lacks the nitro group, which significantly alters its chemical behavior and biological effects.
The uniqueness of this compound lies in the combined presence of fluorine, methyl, and nitro groups, which collectively contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-2-methyl-7-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-4-6-7(10)2-3-8(12(13)14)9(6)11-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYORUXPQAKOYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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